molecular formula C21H24N2O B4560361 2-[4-(1-pyrrolidinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

2-[4-(1-pyrrolidinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4560361
M. Wt: 320.4 g/mol
InChI Key: RPLRKGKDIWXNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-pyrrolidinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C21H24N2O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.188863393 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

The tetrahydroisoquinoline moiety, found in both natural and synthetic biologically active molecules, has been extensively studied for its potential anticancer properties. Research involving the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines aimed at developing novel anticancer drugs has shown promising results. Derivatives of tetrahydroisoquinoline have been evaluated for their in vitro anticancer activity against various breast cancer cell lines, demonstrating potent cytotoxicity, which suggests their potential as safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Synthetic Methodologies

In synthetic chemistry, the manipulation of the tetrahydroisoquinoline structure has led to various methodologies for constructing complex molecules. For instance, the development of a new synthetic route to 2-alkyl-4-aryl-1(2H)-isoquinolones and tetrahydroisoquinolines showcases the versatility of these compounds in organic synthesis. This approach opens avenues for creating a wide array of derivatives with potential biological activities (Couture, Deniau, Grandclaudon, & Woisel, 1996).

Potential Therapeutic Uses

Beyond anticancer applications, derivatives of 2-[4-(1-pyrrolidinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline may hold potential for other therapeutic uses. Research exploring structurally strained half-sandwich iridium(III) complexes, including tetrahydroisoquinoline derivatives, has revealed highly potent anticancer activities. These findings indicate the potential of such compounds in the development of new organo-iridium drug candidates with enhanced anticancer potency (Carrasco, Rodríguez-Fanjul, Habtemariam, & Pizarro, 2020).

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c24-21(23-14-11-18-5-1-2-6-20(18)16-23)19-9-7-17(8-10-19)15-22-12-3-4-13-22/h1-2,5-10H,3-4,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLRKGKDIWXNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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